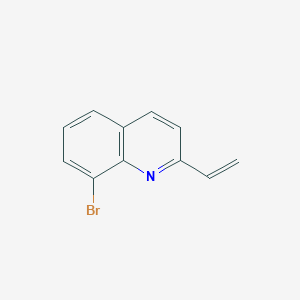
8-Bromo-2-vinylquinoline
描述
8-Bromo-2-vinylquinoline is a fascinating chemical compound with immense scientific potential. It is a derivative of quinoline, a heterocyclic aromatic organic compound. The presence of both bromine and vinyl groups in its structure makes it a valuable resource for innovative research in various fields.
Synthetic Routes and Reaction Conditions:
Direct Deamination Reaction: A catalyst-free method for synthesizing 2-vinylquinolines involves a direct deamination reaction during Mannich synthesis.
Microwave-Assisted Synthesis: Another method involves the trifluoromethanesulfonamide-mediated olefination of 2-methylquinoline and aldehyde under microwave irradiation.
Industrial Production Methods:
Mannich Reaction: In industrial processes, 2-vinyl-7-chloroquinolines are prepared through the Mannich reaction of 7-chloro-2-methylquinoline followed by Hofmann elimination of the quaternary salt of the Mannich base.
Types of Reactions:
Substitution Reactions: this compound can undergo substitution reactions, particularly in the presence of nucleophiles.
Suzuki-Miyaura Coupling: This compound can participate in Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophiles: Used in substitution reactions.
Palladium Catalysts: Commonly used in Suzuki-Miyaura coupling reactions.
Major Products:
Substituted Quinoline Derivatives: Formed through substitution reactions.
Coupled Products: Formed through Suzuki-Miyaura coupling reactions.
科学研究应用
8-Bromo-2-vinylquinoline has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and drug discovery.
Biology: Potential pharmaceutical activity, particularly in anti-diabetic screening.
Medicine: Explored for its potential as a lead compound in drug design.
Industry: Valuable for producing biologically relevant molecules and intermediates.
作用机制
The mechanism by which 8-Bromo-2-vinylquinoline exerts its effects involves its interaction with molecular targets and pathways. For instance, vinylquinoline derivatives have shown potential pharmaceutical activity by interacting with dipeptidyl peptidase (DPP IV), a target for anti-diabetic drugs . The compound’s unique structure allows it to participate in various biochemical pathways, making it a versatile tool in drug design.
相似化合物的比较
2-Vinylquinoline: Shares the vinyl group but lacks the bromine atom.
8-Nitro-2-vinylquinoline: Contains a nitro group instead of a bromine atom.
6-Methoxy-8-nitro-2-vinylquinoline: Contains both methoxy and nitro groups.
Uniqueness: 8-Bromo-2-vinylquinoline is unique due to the presence of both bromine and vinyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in scientific research and industry.
属性
IUPAC Name |
8-bromo-2-ethenylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrN/c1-2-9-7-6-8-4-3-5-10(12)11(8)13-9/h2-7H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZWBYWASQUJBOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=NC2=C(C=CC=C2Br)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301311695 | |
| Record name | 8-Bromo-2-ethenylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301311695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1208864-37-2 | |
| Record name | 8-Bromo-2-ethenylquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1208864-37-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Bromo-2-ethenylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301311695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

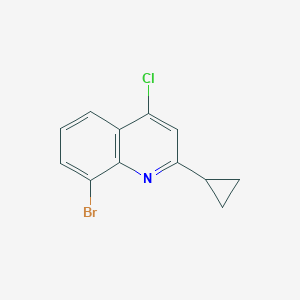
![1-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-ol](/img/structure/B1445104.png)
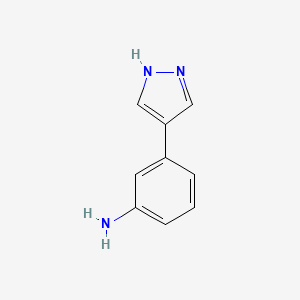
![5-[1-(tert-Butoxycarbonyl)piperidin-4-yl]-1,3-oxazole-4-carboxylic acid](/img/structure/B1445106.png)
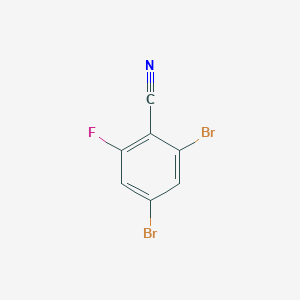
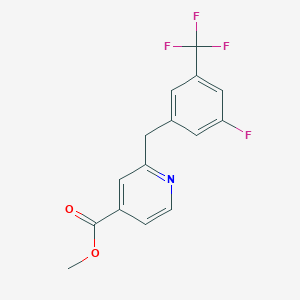
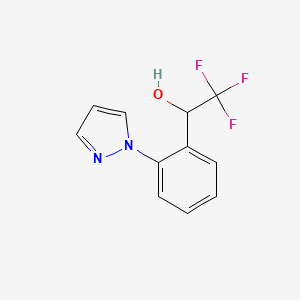
![6-bromo-N-ethyl-3H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B1445111.png)
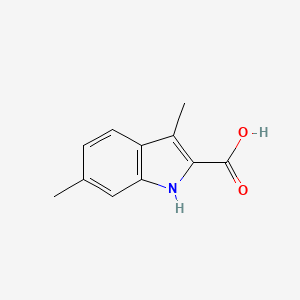
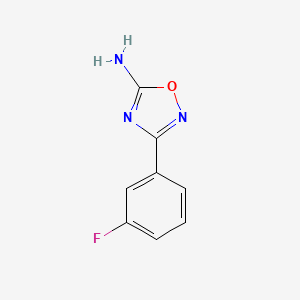
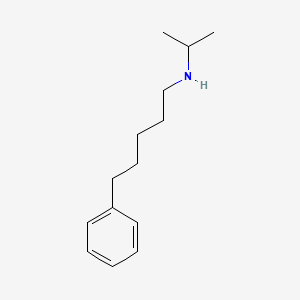
![2-Amino-6-bromo-3H-imidazo[4,5-b]pyridine](/img/structure/B1445122.png)
![Benzo[b]thiophene-3-methanol, alpha-(aminomethyl)-](/img/structure/B1445123.png)
![[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methanol](/img/structure/B1445124.png)
